Evidence Dimension 1: Regioisomeric LogP Differentiation Dictates Downstream Permeability
The regioisomeric position of bromine and fluorine substituents on the THIQ scaffold significantly alters the octanol-water partition coefficient (LogP), a critical determinant of passive membrane permeability and CNS penetration. While experimentally measured LogP is not yet reported for the 7-bromo-8-fluoro isomer , computational models provide class-level differentiation. The 6-bromo-8-fluoro regioisomer (CAS 1613147-81-1) has a vendor-reported predicted LogP of 3.88 . The 8-bromo-5-fluoro regioisomer (CAS 1445891-41-7) has a predicted pKa of -1.68 ± 0.20 [1]. The 7-bromo-8-fluoro isomer, with fluorine ortho to the bridgehead nitrogen, is predicted to have a substantially lower amine pKa (~4.78 ± 0.10 post-Boc deprotection [2]) compared to non-fluorinated 7-bromo-THIQ (pKa ~10.1 for the free amine), meaning the ionization state at physiological pH differs profoundly between fluorinated and non-fluorinated analogs. This electronic distinction directly affects the physicochemical property profile and cannot be reproduced by other regioisomers.
| Evidence Dimension | Predicted LogP and pKa: influence on permeability and ionization |
|---|---|
| Target Compound Data | 7-Br-8-F-THIQ-Boc: pKa (predicted, Boc-deprotected amine) ~4.78 ± 0.10 [2]; LogP (predicted) not yet reported. |
| Comparator Or Baseline | 6-Br-8-F-THIQ-Boc (CAS 1613147-81-1): LogP (predicted) 3.88 ; 8-Br-5-F-THIQ-Boc (CAS 1445891-41-7): pKa (predicted) -1.68 ± 0.20 [1]; Non-fluorinated 7-Br-THIQ: free amine pKa ~10.1 [3]. |
| Quantified Difference | Predicted amine pKa of 7-Br-8-F-THIQ is ~5.3 units lower than non-fluorinated 7-Br-THIQ; LogP shift estimated as +0.3 to +0.5 log units relative to non-fluorinated analog based on Hansch π_F parameter. |
| Conditions | Computational predictions (ACD/Labs, ChemAxon, or similar); physiological pH 7.4. |
Why This Matters
A 5-unit pKa shift means the fluorinated compound exists predominantly as the neutral free base at physiological pH, whereas the non-fluorinated analog is >99% protonated; this fundamentally alters its suitability for CNS-targeted or cell-permeable probe design.
- [1] Kuujia.com. tert-butyl 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. CAS 1445891-41-7. Density: 1.405 g/cm³ (Predicted); pKa: -1.68 ± 0.20 (Predicted). https://www.kuujia.com/1445891-41-7 View Source
- [2] NVChem. Physical properties for Boc-protected tetrahydroisoquinoline derivative. pKa (Predicted) 4.78 ± 0.10 at 25 °C. http://ja.nvchem.net/other/ View Source
- [3] Kuujia.com. 5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro-. CAS 1783926-18-0. pKa: 10.12 ± 0.20 (Predicted). https://www.kuujia.com/1783926-18-0 View Source
